An In-depth Technical Guide to (Z)-Azoxystrobin: Chemical Structure and Properties
An In-depth Technical Guide to (Z)-Azoxystrobin: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to (Z)-Azoxystrobin. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the physicochemical characteristics, mechanism of action, and relevant experimental procedures for this specific isomer of the widely used fungicide, azoxystrobin.
Chemical Identity and Structure
(Z)-Azoxystrobin is the geometric isomer of the more common and biologically active (E)-Azoxystrobin.[] While the (E)-isomer is the primary component in commercial formulations, the (Z)-isomer can be formed through photoisomerization and is often considered a relevant impurity or degradate.[][2]
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IUPAC Name: methyl (2Z)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoate[3]
The core structure consists of an aryloxypyrimidine skeleton with two substituted phenyl rings. One phenyl ring has a cyano- group, and the other is attached to a methoxyacrylate group, which is characteristic of strobilurin fungicides.[3] The "(Z)" designation refers to the stereochemistry around the double bond of the acrylate group.
Caption: Chemical structure of (Z)-Azoxystrobin.
Physicochemical and Toxicological Properties
The physicochemical and toxicological properties of azoxystrobin are summarized in the tables below. It is important to note that much of the available data does not differentiate between the (E) and (Z) isomers, as the commercial product is predominantly the (E) form. However, these values provide a crucial reference for researchers.
Table 1: Physicochemical Properties of Azoxystrobin
| Property | Value | Reference(s) |
| Physical State | White to beige solid | [6] |
| Melting Point | 116 °C | [3] |
| Boiling Point | 581.3 ± 50.0 °C (Predicted) | [4] |
| Density | 1.33 - 1.34 g/cm³ | [3][4] |
| Vapor Pressure | 8.3 x 10⁻¹³ mm Hg at 25 °C | [3] |
| Water Solubility | 6.7 mg/L at 20 °C | [7] |
| Solubility in Organic Solvents (g/L at 20 °C) | Hexane: 0.057, n-octanol: 1.4, Methanol: 20, Toluene: 55, Acetone: 86, Ethyl acetate: 130, Acetonitrile: 340, Dichloromethane: 400 | [3] |
| Octanol-Water Partition Coefficient (log Kow) | 2.50 at 20 °C | [3][7] |
| pKa | -0.93 ± 0.18 (Predicted) | [4] |
Table 2: Toxicological Data for Azoxystrobin
| Endpoint | Species | Value | Classification | Reference(s) |
| Acute Oral LD₅₀ | Rat | > 5000 mg/kg | Practically non-toxic | [6][8] |
| Acute Dermal LD₅₀ | Rat | > 2000 mg/kg | Low toxicity | [6] |
| Acute Inhalation LC₅₀ (4h) | Rat | 0.7 - 0.96 mg/L | Moderately toxic | [6][9] |
| Eye Irritation | Rabbit | Slightly irritating | - | [6] |
| Skin Irritation | Rabbit | Slightly irritating | - | [6] |
| Skin Sensitization | Guinea Pig | Not a sensitizer | - | [6] |
| Freshwater Fish LC₅₀ (96h) | Rainbow Trout | 0.47 - 1.76 mg/L | Highly toxic | [8][10] |
| Freshwater Invertebrate EC₅₀ (48h) | Daphnia magna | 0.259 - 0.83 mg/L | Highly toxic | [8][10] |
| Earthworm LC₅₀ | - | 278 mg/kg | Low toxicity | [8] |
| Honey Bee Acute Contact LD₅₀ | - | > 200 µ g/bee | Practically non-toxic | [8] |
Table 3: Environmental Fate of Azoxystrobin
| Parameter | Value | Conditions | Reference(s) |
| Soil Half-life (DT₅₀) | 8.1 - 12 weeks (aerobic) | Varies with soil type and conditions | [11][12] |
| Aqueous Photolysis Half-life (DT₅₀) | 8.7 - 13.9 days | pH 7 | [13] |
| Hydrolytic Degradation | Stable | pH 5, 7, 9 at 25 °C | [14] |
| Soil Adsorption Coefficient (Koc) | 207 - 594 | Indicates moderate to low mobility | [11] |
Mechanism of Action
Azoxystrobin, like other strobilurin fungicides, acts by inhibiting mitochondrial respiration.[15][16] It specifically targets the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III) in the mitochondrial electron transport chain.[15][17] This binding action blocks the transfer of electrons from ubiquinol to cytochrome c₁, which in turn halts the production of ATP, the primary energy currency of the cell.[15][17] The disruption of this critical energy-producing pathway leads to the inhibition of fungal spore germination and mycelial growth, ultimately causing cell death.[15][18]
Caption: Inhibition of mitochondrial respiration by Azoxystrobin.
Experimental Protocols
This section outlines common experimental methodologies for the synthesis, purification, and analysis of (Z)-Azoxystrobin.
Synthesis and Purification
The synthesis of azoxystrobin is a multi-step process. While various routes exist, a common approach involves the construction of the key intermediates followed by their coupling.[19][20] The (Z)-isomer is often produced as a byproduct or through photoisomerization of the (E)-isomer.
General Synthesis Outline:
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Preparation of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate: This intermediate is typically formed by reacting (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate with 4,6-dichloropyrimidine in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., N,N-dimethylformamide).[19]
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Ullmann-type Coupling: The intermediate from step 1 is then reacted with 2-cyanophenol. This reaction is often catalyzed and carried out in a solvent like dimethylformamide at elevated temperatures to form azoxystrobin.[19][21]
Purification Protocol:
A common method for purifying crude azoxystrobin involves recrystallization.
-
Dissolution: Dissolve the crude azoxystrobin product in a suitable solvent, such as ethyl acetate, at room temperature.[22]
-
Decolorization (Optional): Add activated carbon to the solution and stir for 1-2 hours to remove colored impurities. Filter to remove the carbon.[22]
-
Crystallization: Add a non-polar solvent like n-hexane to the filtrate. Cool the mixture to 0-5 °C and stir for at least 1.5 hours to induce crystallization.[22]
-
Isolation: Collect the precipitated crystals by filtration.
-
Drying: Dry the purified product, for example, by baking, to obtain the final azoxystrobin finished product.[22]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for the determination of azoxystrobin and its (Z)-isomer.
4.2.1 HPLC-UV/DAD Method for Formulations
This method is suitable for the simultaneous quantification of (E)- and (Z)-azoxystrobin in pesticide formulations.[2][3][23]
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Chromatographic Conditions:
-
Standard Preparation:
-
Accurately weigh about 50 mg of (Z)-Azoxystrobin reference standard into a 50 mL volumetric flask.
-
Add diluent (mobile phase), sonicate to dissolve, and dilute to volume.
-
Perform a serial dilution (e.g., 1.0 mL to 10 mL) to achieve a suitable working concentration.[3]
-
-
Sample Preparation:
-
Accurately weigh an amount of the formulation equivalent to about 50 mg of azoxystrobin into a 50 mL volumetric flask.
-
Add diluent, sonicate to dissolve, and dilute to volume.
-
Filter the solution if necessary and perform a serial dilution similar to the standard.[3]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Quantify the (Z)-Azoxystrobin content by comparing the peak area with that of the reference standard.
4.2.2 GC-MS Method for Residue Analysis
This method is suitable for determining trace levels of azoxystrobin in environmental or biological matrices like fruits, vegetables, and soil.[5][7][13]
-
Extraction:
-
Cleanup (Purification):
-
GC-MS Conditions:
-
Column: HP-5 or equivalent non-polar capillary column (e.g., 30 m x 0.32 mm i.d. x 0.25 µm film thickness).[25]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[25]
-
Temperature Program: An initial oven temperature of ~240 °C, ramped to ~300 °C.[25]
-
Injector Temperature: 250 °C.[25]
-
MS Detection: Electron Impact (EI) ionization. Use Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions such as m/z 344, 372, and 403.[5][13]
-
-
Quantification: Create a calibration curve using matrix-matched standards to compensate for matrix effects. Calculate the residue concentration in the sample based on this curve.
Caption: General workflow for azoxystrobin residue analysis.
Resistance Management
The development of resistance in fungal populations is a significant concern for single-site inhibitors like azoxystrobin.[15][26] Resistance is often associated with specific point mutations, such as F129L and G143A, in the cytochrome b gene, which reduces the binding affinity of the fungicide.[27][28]
Resistance Monitoring Protocol Outline:
-
Isolate Collection: Collect fungal isolates (e.g., Alternaria solani) from fields with suspected resistance.[27]
-
In Vitro Sensitivity Assay:
-
Culture the isolates on fungicide-amended media with varying concentrations of azoxystrobin.
-
Determine the effective concentration that inhibits 50% of growth or spore germination (EC₅₀).[27]
-
Compare the EC₅₀ values to those of known sensitive (baseline) isolates. A significant increase in the EC₅₀ value indicates reduced sensitivity.[27]
-
-
Molecular Analysis (Optional):
To mitigate resistance, it is recommended to rotate azoxystrobin with fungicides from different FRAC (Fungicide Resistance Action Committee) groups that have different modes of action and to use it as part of an Integrated Pest Management (IPM) program.[17][26]
References
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- 3. Development and validation of stability-indicating RP-HPLC method for the estimation of azoxystrobin in its formulations - Int J Pharm Chem Anal [ijpca.org]
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- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. fao.org [fao.org]
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- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 10. apparentag.com.au [apparentag.com.au]
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- 12. Persistence of Azoxystrobin in/on Grapes and Soil in Different Grapes Growing Areas of India - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Determination of azoxystrobin residues in fruits and vegetables by gas chromatography/mass spectrometry with solid-phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. US7084272B2 - Process for the preparation of azoxystrobin and analogues thereof - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. patents.justia.com [patents.justia.com]
- 22. CN104119282A - Method for decoloring and purifying azoxystrobin - Google Patents [patents.google.com]
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- 24. scielo.br [scielo.br]
- 25. ppqs.gov.in [ppqs.gov.in]
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- 28. Monitoring and Tracking Changes in Sensitivity to Azoxystrobin Fungicide in Alternaria solani in Wisconsin - PubMed [pubmed.ncbi.nlm.nih.gov]
